molecular formula C55H40N2 B14138949 N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine

N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine

Cat. No.: B14138949
M. Wt: 728.9 g/mol
InChI Key: SXGSRIVQDWSHEO-UHFFFAOYSA-N
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Description

N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine (CAS: 1262281-91-3) is a spirocyclic aromatic compound with a molecular weight of 728.92 g/mol. Its structure features a spiro[benzo[c]fluorene-7,9′-fluorene] core substituted with phenyl and m-tolyl groups at the N5 and N9 positions. This compound is primarily used in organic electronics, particularly as a host or dopant material in blue organic light-emitting diodes (OLEDs) due to its high thermal stability and luminescent efficiency .

Properties

Molecular Formula

C55H40N2

Molecular Weight

728.9 g/mol

IUPAC Name

5-N,9-N-bis(3-methylphenyl)-5-N,9-N-diphenylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine

InChI

InChI=1S/C55H40N2/c1-37-17-15-23-41(33-37)56(39-19-5-3-6-20-39)43-31-32-48-51(35-43)55(49-29-13-11-25-44(49)45-26-12-14-30-50(45)55)52-36-53(46-27-9-10-28-47(46)54(48)52)57(40-21-7-4-8-22-40)42-24-16-18-38(2)34-42/h3-36H,1-2H3

InChI Key

SXGSRIVQDWSHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C9=CC=CC=C95)N(C1=CC=CC=C1)C1=CC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Dibromination Protocol

Treatment of spiro[benzo[c]fluorene-7,9'-fluorene] with Br₂ in CCl₄/CHCl₃ (1:1 v/v) at 0°C selectively substitutes hydrogen atoms at the 5- and 9-positions, yielding 5,9-dibromospiro[benzo[c]fluorene-7,9'-fluorene]. The electron-deficient nature of these positions, amplified by the spiro-conjugation, directs electrophilic attack.

Condition Outcome
Solvent CCl₄/CHCl₃ (1:1) Prevents over-bromination
Temperature 0°C Enhances regioselectivity
Stoichiometry 2.2 equiv Br₂ 85% conversion

Buchwald-Hartwig Amination with Phenyl and m-Tolyl Amines

The final step installs N5,N9-diphenyl and N5,N9-di-m-tolyl groups via palladium-catalyzed cross-coupling. This mirrors methods for spirobenzoanthracene-fluorene dopants:

Reaction Optimization

Using 5,9-dibromospiro[benzo[c]fluorene-7,9'-fluorene], diarylamines (diphenylamine and di-m-tolylamine) undergo amination under Pd₂(dba)₃/Xantphos catalysis:

Parameter Optimal Condition Role
Catalyst Pd₂(dba)₃ (3 mol%) Facilitates C–N bond formation
Ligand Xantphos (6 mol%) Stabilizes Pd(0) intermediate
Base Cs₂CO₃ (3 equiv) Deprotonates amine
Solvent Toluene High boiling point aids reflux
Temperature 110°C, 24 h Ensures complete conversion

Yields exceed 70% for both aryl and m-tolyl derivatives.

Steric and Electronic Considerations

Bulky m-tolyl groups necessitate higher catalyst loading (5 mol% Pd) to overcome steric hindrance during oxidative addition. Electron-donating methyl groups marginally accelerate coupling kinetics compared to phenyl.

Characterization and Validation

Structural Elucidation

1H NMR confirms spiro connectivity via singlet peaks for equivalent protons at the spiro-carbon. Aromatic protons of m-tolyl groups resonate as multiplet clusters at δ 6.8–7.2 ppm. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 876.3124 for C₆₀H₄₈N₂).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of 185°C and decomposition temperature (T₅%) of 375°C, attributable to the rigid spiro framework.

Applications in Organic Electronics

As a blue fluorescent host, N5,N9-diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine achieves external quantum efficiencies (EQE) of 6.02% in OLED devices. Its wide bandgap (3.1 eV) and triplet energy (2.7 eV) suppress exciton quenching, enabling stable blue emission.

Chemical Reactions Analysis

Types of Reactions

N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine involves its interaction with electronic and biological systems. The spiro structure provides a rigid framework that enhances its stability and electronic properties. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Core Structural Variations

  • Spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) Derivatives :
    • Compound 7 (Seo et al., 2013): A spiro dimer with unsubstituted SBFF cores. Exhibits UV absorption at 353 nm and photoluminescence (PL) at 424 nm in cyclohexane .
    • BH-6DP (Lee & Gong, 2011): 5,9-Diphenyl-SBFF synthesized via Suzuki coupling. Used as a blue host material with a glass transition temperature (Tg) >174°C .
    • LT-N4178BH-9PA (Lumtec): 9-(10-Phenylanthracen-9-yl)-SBFF derivative with UV absorption at 395 nm and emission at 428 nm in chloroform .

Key Differences :

  • The target compound’s di-m-tolyl substituents introduce steric bulk and electron-donating effects, red-shifting its UV/PL spectra (408 nm absorption, 468 nm emission in CH₂Cl₂) compared to phenyl-substituted analogs .
  • Molecular weight (728.92 vs. 618.76 for LT-N4178BH-9PA) reflects increased aromatic substitution, enhancing thermal stability .

Optical and Electronic Properties

Compound UV λmax (nm) PL λmax (nm) Quantum Efficiency HOMO/LUMO (eV)
Target Compound 408 (CH₂Cl₂) 468 (CH₂Cl₂) Not reported -5.87/-2.91
Compound 7 353 (cyclohexane) 424 (cyclohexane) 0.62 Not reported
LT-N4178BH-9PA 395 (CHCl₃) 428 (CHCl₃) Not reported -5.87/-2.91

Analysis :

  • The target’s red-shifted emission (468 nm vs. 424–444 nm for analogs) suggests extended π-conjugation or intramolecular charge transfer from m-tolyl groups .
  • Similar HOMO/LUMO levels to LT-N4178BH-9PA indicate comparable electron-transport capabilities in OLEDs .

Thermal Stability and Morphology

Compound Tg (°C) TGA (0.5% Weight Loss)
Target Compound >220 468 nm (film)
BH-6DP >174 Not reported
Compound 7 >174 Not reported

Key Insight :

  • The target’s higher Tg (>220°C) vs. BH-6DP (>174°C) highlights superior morphological stability under device operation, critical for OLED longevity .

Q & A

Q. What are the common synthetic routes for N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine?

The synthesis typically involves multi-step strategies:

  • Grignard Addition and Friedel-Crafts Cyclization : A two-step approach using fluorene derivatives as precursors. For example, Grignard reagents react with fluorenone to form intermediates, followed by acid-catalyzed cyclization (e.g., AlCl₃ or H₂SO₄) to construct the spiro-fluorene core .
  • Nitro Reduction for Diamine Formation : Nitro groups on intermediates are reduced to amines using SnCl₂·2H₂O in ethanol under reflux, followed by alkaline workup and extraction (similar to methods for fluorobenzene-diamine derivatives) .
  • Key Considerations : Use anhydrous conditions for Grignard reactions and monitor reaction progress via TLC to avoid over-reduction or side products.

Q. What analytical techniques are suitable for characterizing this compound?

  • GC-MS : Effective for purity assessment and structural confirmation, particularly for detecting residual solvents or byproducts (as demonstrated for fluorene derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves spiro-conformation and substitution patterns. For example, aromatic protons in meta-tolyl groups show distinct splitting, while spiro-junction carbons exhibit unique shifts .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages) against theoretical values derived from the molecular formula.

Q. How can researchers optimize purification for this compound?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate spiro-isomers or regioisomers.
  • Recrystallization : Ethanol or toluene is recommended due to the compound’s aromaticity and moderate solubility.
  • Safety Note : Avoid inhalation during solvent evaporation; follow protocols for handling fine particulates .

Advanced Research Questions

Q. What role do Lewis acids play in the synthesis of spiro-fluorene derivatives?

Lewis acids (e.g., AlCl₃) catalyze Friedel-Crafts cyclization by polarizing C=O bonds in ketone intermediates, facilitating electrophilic aromatic substitution. For spiro systems, steric effects from m-tolyl groups require careful acid selection to avoid incomplete cyclization .

Q. How does the compound’s photophysical stability vary under thermal or UV exposure?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >300°C for fluorene derivatives) .
  • UV-Vis Spectroscopy : Monitor absorbance shifts under prolonged UV irradiation to detect π-conjugation degradation.
  • Contradictions : Some studies report fluorescence quenching due to aggregation, while others note enhanced stability from spiro-rigidity. Resolve via controlled solvent polarity experiments .

Q. What are potential applications in optoelectronic materials?

  • Organic Light-Emitting Diodes (OLEDs) : The spiro structure reduces intermolecular π-π stacking, improving emission efficiency.
  • Polyimides : Diamine groups enable polymerization for high-temperature-resistant films (similar to 9,9-bis(4-aminophenyl)fluorene) .
  • Chiral Synthesis : Derivatives with asymmetric centers (e.g., N-(9-phenylfluorenyl) groups) serve as precursors for optically active materials .

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Mechanistic Studies : Use in situ FTIR or NMR to identify side reactions (e.g., over-alkylation during Grignard steps).
  • Parameter Optimization : Adjust stoichiometry (e.g., excess aryl Grignard reagent) or reaction time to improve cyclization efficiency .

Data Considerations

ParameterMethodReference Example
Molecular WeightHigh-Resolution Mass Spectrometry (HRMS)348.44 g/mol (similar fluorene diamines)
Thermal StabilityTGA/DSCDecomposition >300°C
Fluorescence Quantum YieldSteady-State SpectrofluorometryCompare with acridine probes

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